The synthesis of 4-(benzenesulfonyl)-N-(2-methylpropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes:
These methods ensure high yields and purity of the final product through techniques such as recrystallization and chromatography.
The molecular formula for 4-(benzenesulfonyl)-N-(2-methylpropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is with a molecular weight of approximately 376.49 g/mol. The structural representation includes:
The InChI key for this compound is HUYZFTTVGKRJLM-UHFFFAOYSA-N
, and its canonical SMILES notation is C1=CC=C(C=C1)S(=O)(=O)N(CC(C)C)C2=NC(=C(O2)C3=CC=CS3)C(=O)
.
4-(benzenesulfonyl)-N-(2-methylpropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine can participate in several chemical reactions:
These reactions are significant for modifying the compound to enhance its biological activity or to synthesize derivatives with potential therapeutic effects.
The proposed mechanism may involve:
Further studies are required to clarify its exact mechanism and identify specific biological targets .
The physical properties of 4-(benzenesulfonyl)-N-(2-methylpropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine include:
Chemical properties include:
These properties make it suitable for various applications in synthetic chemistry and pharmaceutical research.
4-(benzenesulfonyl)-N-(2-methylpropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine has potential applications in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2